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Compound of Interest

Compound Name: (R)-2,2,6-Trimethylmorpholine

Cat. No.: B13508934

Get Quote

Executive Summary
(R)-2,2,6-Trimethylmorpholine is a critical chiral pharmacophore used in the synthesis of

PI3K inhibitors (e.g., GDC-0032/Taselisib) and other kinase-targeting therapeutics. Its structural

uniqueness lies in the gem-dimethyl substitution at C2 combined with a chiral center at C6.

This specific substitution pattern introduces significant conformational locking (Thorpe-Ingold

effect), rendering standard spectral interpretation non-trivial due to diastereotopicity.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for validating the identity

and enantiomeric purity of (R)-2,2,6-trimethylmorpholine. It moves beyond simple data listing

to explain the causality of the signals, ensuring researchers can distinguish this specific

enantiomer from its racemate or regioisomers.

Structural Analysis & Conformational Logic
Before interpreting spectra, one must understand the molecule's spatial arrangement. The

morpholine ring predominantly adopts a chair conformation.
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C2 Position: The gem-dimethyl group creates a "molecular anchor," limiting ring inversion.

C6 Position (Chiral Center): In the (R)-enantiomer, the methyl group at C6 strongly prefers

the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl at C2.

Visualization: Conformational Locking
The following diagram illustrates the dominant chair conformation and the resulting

diastereotopic environment.
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Figure 1: Conformational logic flow. The gem-dimethyl group at C2 locks the ring, forcing the

C6-substituent equatorial and creating distinct magnetic environments for methylene protons.

Mass Spectrometry (MS) Profiling
Method: Electron Ionization (EI) or Electrospray Ionization (ESI). Molecular Weight: 129.12

g/mol (Free Base).

Diagnostic Fragmentation Pathway
Morpholines undergo characteristic

-cleavage adjacent to the heteroatoms (N and O). For (R)-2,2,6-trimethylmorpholine, the
fragmentation pattern is asymmetric due to the C2/C6 substitution.
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Ion Type m/z (approx) Origin / Mechanism

Molecular Ion (M+) 129
Parent peak (often weak in EI,

strong [M+H]+ in ESI).

Base Peak 58 or 72
Immonium ion formation via

-cleavage at C3 or C5.

[M-15]+ 114
Loss of Methyl radical (from C2

or C6).

Ring Opening 42/43

Loss of

fragments or propene-like

fragments.

Fragmentation Logic Diagram
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Figure 2: Primary fragmentation pathways. The stability of the tertiary carbocation at C2

influences the abundance of specific fragments.
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Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if salt form). Internal Standard: TMS (0.00 ppm).

¹H NMR (Proton) - 400 MHz
The chirality at C6 renders the two methyl groups at C2 diastereotopic. They will likely appear

as two separate singlets rather than one integrated peak of 6H, unless accidental equivalence

occurs.
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Proton
Environment

Multiplicity
Approx.[1][2] Shift
(δ ppm)

Diagnostic Insight

C2-CH₃ (a) Singlet (3H) 1.05 - 1.15

Diastereotopic methyl

(Axial/Equatorial

influence).

C2-CH₃ (b) Singlet (3H) 1.15 - 1.25

Diastereotopic methyl.

Distinct from methyl

(a).[1][3][4]

C6-CH₃ Doublet (3H) 1.00 - 1.10
Coupled to C6-H (

Hz).

C3-H₂
AB Quartet or Broad

Singlet (2H)
2.60 - 2.80

Protons adjacent to

quaternary C2. Often

appear as a tight AB

system due to ring

pucker.

C5-H (ax) dd or td (1H) 2.30 - 2.50

Large geminal

coupling (

Hz) and axial-axial

coupling to C6-H.

C5-H (eq) dd (1H) 2.80 - 3.00
Smaller coupling

constants.

C6-H Multiplet (1H) 3.60 - 3.80

Deshielded by

Oxygen. Multiplicity

determined by C5-

Hax, C5-Heq, and C6-

Me.

N-H Broad Singlet (1H) 1.50 - 2.00

Shift varies with

concentration and

solvent

(exchangeable).
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¹³C NMR (Carbon) - 100 MHz
Expect 7 distinct signals. If only 6 signals are observed, C2-methyls may be overlapping, but

HSQC usually resolves this.

C2 (Quaternary): ~70-75 ppm (Deshielded by O and N proximity).

C6 (Methine): ~65-70 ppm (Deshielded by O).

C3 (Methylene): ~50-55 ppm (Adjacent to N).

C5 (Methylene): ~45-50 ppm (Adjacent to N).

C2-Me (a): ~20-25 ppm.

C2-Me (b): ~25-30 ppm (Distinct from 'a' due to chirality).

C6-Me: ~18-20 ppm.

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat oil or solid HCl salt).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment

N-H Stretch 3300 - 3450 Medium/Broad

Secondary amine

stretch. (Broadens

significantly if HCl

salt).

C-H Stretch 2850 - 2980 Strong C-H stretching (Methyl

and Methylene).

C-O-C Stretch 1060 - 1150 Strong

Ether linkage

(Characteristic of

morpholine ring).

C-N Stretch 1200 - 1250 Medium

C-N-C

bending/stretching

modes.

Experimental Validation Protocol
To ensure the compound is (R)-2,2,6-trimethylmorpholine and not the (S)-enantiomer or

racemate, follow this self-validating workflow.

Step 1: Sample Preparation
Free Base Extraction: If starting with HCl salt, dissolve in 1M NaOH and extract with DCM.

Dry over

.

Solvent: Use

stored over

to prevent trace acid from shifting the NH peak or collapsing couplings.

Step 2: Chirality Check (Critical)
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Standard NMR cannot distinguish enantiomers ((R) vs (S)). You must use one of the following:

Polarimetry: Measure

. The (R)-isomer typically exhibits a specific rotation distinct from zero (racemate).

Chiral Solvating Agent (CSA): Add (R)-(-)-Mandelic acid or Pirkle's Alcohol to the NMR tube.

Result: If the sample is enantiopure, the C2-methyl singlets remain singlets (shifted). If

racemic, the C2-methyl singlets will split into two sets of singlets (doubling of peaks).

Step 3: NOE Experiment (Stereochemistry)
Perform a 1D-NOESY irradiating the C6-Methyl doublet.

Expectation: Strong NOE enhancement of the axial proton at C5, but weak/no enhancement

of the axial methyl at C2 if the ring is in a chair conformation with C6-Me equatorial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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